SIRT-IN-1 -

SIRT-IN-1

Catalog Number: EVT-1732916
CAS Number:
Molecular Formula: C19H27N5O2S
Molecular Weight: 389.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SIRT-IN-1 is a small molecule inhibitor that specifically targets sirtuin 1 (SIRT1) [, , ]. SIRT1 belongs to the sirtuin family of proteins, which are NAD+-dependent deacetylases involved in various cellular processes, including aging, metabolism, and stress response [, , , ].

Researchers widely use SIRT-IN-1 as a tool to investigate the biological roles of SIRT1 and explore its therapeutic potential in various diseases [, , , ]. By inhibiting SIRT1 activity, SIRT-IN-1 helps researchers understand the downstream effects of SIRT1 modulation and its implications for disease development and progression.

Resveratrol

  • Relevance: Resveratrol is a known SIRT1 activator, while SIRT-IN-1 is a SIRT1 inhibitor. Therefore, these two compounds have opposite effects on SIRT1 activity. Despite this, they highlight the significance of SIRT1 as a therapeutic target. [, ]

Nicotine

  • Compound Description: Nicotine is an alkaloid found in tobacco plants and is the primary addictive component of cigarettes. While not structurally related to SIRT-IN-1, nicotine exposure was shown to decrease SIRT1 activity, leading to increased arterial stiffness. []
  • Relevance: Nicotine's impact on SIRT1 activity, albeit through an indirect mechanism involving peroxynitrite, provides a comparative context for understanding the effects of direct SIRT1 inhibition by SIRT-IN-1. []

Astaxanthin

  • Compound Description: Astaxanthin is a carotenoid pigment found in algae, salmon, and other seafood. It acts as a potent antioxidant, protecting cells from oxidative damage. Research shows potential nephroprotective effects against radiotherapy-induced damage, potentially mediated by influencing oxidative stress pathways. []
  • Relevance: Although the study utilizing astaxanthin did not directly involve SIRT-IN-1, it examined the SIRT1 pathway in the context of kidney damage. This provides valuable insight into the potential roles of SIRT1 modulators like SIRT-IN-1 in similar contexts. []
  • Compound Description: This natural compound, CLOCK®, contains extracts from rosemary and Hemerocallis fulva. It has shown potential in regulating the expression of circadian rhythm-related proteins, including SIRT1. Studies suggest it may ameliorate damage to these proteins caused by oxidative stress. []
  • Relevance: CLOCK®'s ability to influence SIRT1 expression, even without direct structural similarity to SIRT-IN-1, emphasizes the importance of understanding how different compounds can modulate sirtuin activity, potentially leading to therapies for circadian rhythm disorders. []
  • Compound Description: This combination of chemotherapeutic agents is commonly used in treating metastatic colorectal cancer. While not structurally related to SIRT-IN-1, their use in conjunction with Selective Internal Radiation Therapy (SIRT) highlights the potential of combining different treatment modalities for complex diseases. [, ]
  • Relevance: Although not directly impacting SIRT1, the use of OxMdG in cancer treatment alongside a procedure abbreviated as "SIRT" (unrelated to the enzyme) might lead to confusion. Clearly distinguishing these acronyms is crucial for accurate scientific communication. [, ]
Overview

SIRT-IN-1 is a compound recognized for its role in modulating the activity of sirtuins, particularly SIRT1, which is an NAD+-dependent deacetylase involved in various cellular processes including metabolism, aging, and stress resistance. SIRT1 plays a crucial role in the regulation of metabolic functions and is implicated in several metabolic disorders, such as obesity and type 2 diabetes. The compound has gained attention in scientific research for its potential therapeutic applications.

Source

SIRT-IN-1 has been identified through various sources, including natural extracts such as coffee. Studies have utilized high-performance liquid chromatography (HPLC) to isolate and confirm potential SIRT inhibitors from coffee extracts, leading to the identification of compounds like javamide-II that exhibit SIRT1 inhibitory activity .

Classification

SIRT-IN-1 is classified as a sirtuin inhibitor. Sirtuins are a family of proteins that possess NAD+-dependent deacetylase activity, and they are classified into seven members (SIRT1 to SIRT7) based on their structural and functional characteristics. SIRT1 is the most studied member due to its significant role in cellular regulation and disease processes.

Synthesis Analysis

Methods

The synthesis of SIRT-IN-1, particularly javamide-II, involves several chemical reactions. Initially, caffeic acid is dissolved in dimethyl sulfoxide and converted into a symmetrical anhydride using 1,3-diisopropylcarbodiimide. Tryptophan is modified with phenylpropanol and added to this reaction mixture. The entire process requires incubation at room temperature for approximately 12 hours, followed by purification using HPLC to isolate the final product .

Technical Details

The synthesis process includes:

  • Dissolving caffeic acid: This step creates a reactive environment for further modifications.
  • Formation of anhydride: This reaction enhances the reactivity of caffeic acid.
  • Modification of tryptophan: This introduces additional functional groups that contribute to the compound's biological activity.
  • Purification: HPLC is employed to ensure the purity and identity of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of SIRT-IN-1 can be characterized by its specific arrangement of atoms that include aromatic rings and functional groups derived from both caffeic acid and tryptophan. The precise molecular formula and structure can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Data

The molecular weight and specific structural features are critical for understanding how SIRT-IN-1 interacts with its target proteins. The structural data obtained from NMR can provide insights into the conformational flexibility and binding interactions of the compound with SIRT1.

Chemical Reactions Analysis

Reactions

SIRT-IN-1 undergoes various chemical reactions that can be categorized into:

  • Deacetylation reactions: These are catalyzed by SIRT1, where acetyl groups are removed from substrates, influencing their activity.
  • Binding interactions: The compound engages with the active site of SIRT1, altering its conformation and function.

Technical Details

Kinetic studies involving Lineweaver-Burk plots are utilized to determine the inhibition constants (Ki) for SIRT-IN-1 against SIRT1. Such analyses help quantify the potency of the compound as an inhibitor .

Mechanism of Action

Process

The mechanism by which SIRT-IN-1 exerts its effects primarily involves binding to the active site of SIRT1, inhibiting its deacetylase activity. This inhibition leads to altered signaling pathways associated with metabolism and stress responses.

Data

Research indicates that inhibition of SIRT1 can influence downstream targets such as p53 and NF-kB, impacting apoptosis and inflammation pathways . The specific biochemical pathways affected by SIRT-IN-1 are still under investigation but are believed to contribute to its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

SIRT-IN-1 exhibits characteristics typical of small organic molecules, including solubility profiles that depend on solvent polarity. Its melting point, boiling point, and other physical properties can be determined through standard laboratory techniques.

Chemical Properties

The chemical properties include stability under various pH conditions, reactivity with nucleophiles or electrophiles, and solubility in organic solvents versus water. These properties influence how SIRT-IN-1 can be formulated for therapeutic use.

Applications

Scientific Uses

SIRT-IN-1 has potential applications in various scientific fields:

  • Metabolic research: Understanding its role in metabolic disorders may lead to new therapeutic strategies for obesity and diabetes.
  • Aging studies: Given its involvement in cellular aging processes, it could provide insights into age-related diseases.
  • Pharmacological development: As a sirtuin inhibitor, it may serve as a lead compound for developing drugs targeting metabolic syndromes or cancer therapies .
Structural and Functional Dynamics of SIRT1 as a Pharmacological Target

Catalytic Core Architecture and NAD⁺-Dependent Deacetylation Mechanisms

The catalytic domain of human SIRT1 (residues 244-498) adopts the evolutionarily conserved sirtuin fold, characterized by a two-lobed structure comprising a larger Rossmann fold domain for NAD⁺ binding and a smaller zinc-binding domain that facilitates substrate recognition. This architecture creates a deep cleft between the subdomains where the acetyl-lysine substrate docks and where NAD⁺ hydrolysis occurs [1] [8]. The catalytic mechanism proceeds through a conserved five-step process: (1) NAD⁺ binding in an extended conformation; (2) nucleophilic attack by the acetylated lysine substrate on the C1'-position of the nicotinamide ribose; (3) formation of a bicyclic intermediate; (4) elimination of nicotinamide; and (5) formation of a stable ADP-ribose-peptidyl imidate intermediate that ultimately hydrolyzes to yield deacetylated lysine and 2'-O-acetyl-ADP-ribose [1] [7].

A critical structural feature within the catalytic core is the tetrahedral coordination of a structural Zn²⁺ ion by four conserved cysteine residues (Cys371, Cys374, Cys395, Cys398) in the small subdomain. This Zn²⁺-tetrathiolate motif maintains structural integrity and facilitates substrate binding through conformational stabilization [7]. Disruption of this motif through S-nitrosation – a physiologically relevant oxidative modification – triggers Zn²⁺ release, leading to repositioning of the tetrathiolate subdomain away from the Rossmann fold. This conformational change disrupts both NAD⁺ and acetyl-lysine binding sites, effectively inhibiting deacetylase activity [7] [2]. The catalytic efficiency is further modulated by a flexible "frontwall" loop (residues 269-295) whose conformation is governed by NAD⁺ binding. In the absence of cofactor, this loop displays structural disorder, while NAD⁺ binding induces ordering that optimizes the active site geometry [5].

Table 1: Structural Domains of Human SIRT1 Catalytic Core

Domain/FeatureResiduesStructural CharacteristicsFunctional Role
Rossmann Fold Domain244-350Central parallel β-sheet flanked by α-helicesNAD⁺ binding and coordination
Zinc-Binding Domain351-498Four-helix bundle with Zn²⁺-tetrathiolateSubstrate recognition and binding
Zn²⁺-TetrathiolateC371, C374, C395, C398Tetrahedral coordination of Zn²⁺Structural stabilization of catalytic domain
Frontwall Loop269-295Flexible loop structureGates access to catalytic site; conformation regulated by NAD⁺

Allosteric Modulation: Role of the C-Terminal Regulatory Segment (CTR)

Beyond the conserved catalytic core, SIRT1 contains a unique 25-residue C-terminal regulatory segment (CTR, residues 641-665) that forms a stable heterodimeric complex with the catalytic domain. Structural analyses reveal that the CTR folds into a β-hairpin structure that docks onto a hydrophobic surface of the Rossmann fold domain, complementing its central parallel β-sheet [1] [8]. This interaction buries approximately 1,200 Ų of solvent-accessible surface area and involves primarily hydrophobic interactions with residues from β-strands 7 and 8 of the Rossmann fold domain. The CTR-catalytic domain interface is remarkably invariant across species, suggesting evolutionary conservation of this regulatory mechanism [1].

Biochemical studies demonstrate that the CTR functions as an intrinsic inhibitor of SIRT1 activity. Deletion of the CTR segment increases catalytic turnover by approximately 3-fold compared to the full catalytic domain-CTR complex [1]. This autoinhibitory function is mediated through two distinct mechanisms: (1) steric hindrance of NAD⁺ access to its binding pocket, particularly affecting the nicotinamide subsite; and (2) stabilization of the open conformational state of SIRT1, which exhibits reduced affinity for peptide substrates [1] [4]. Mutational analysis of hydrophobic residues at the CTR-catalytic domain interface (e.g., Phe647, Trp649) disrupts complex formation and relieves inhibition, confirming the allosteric nature of CTR-mediated regulation [1].

The CTR binding pocket presents a promising target for pharmacological intervention. Small molecules designed to disrupt the CTR-catalytic domain interface could potentially relieve autoinhibition and enhance SIRT1 activity. This approach represents an alternative strategy to direct catalytic activation, which has proven challenging due to the conserved nature of the sirtuin active site across isoforms [1] [8].

Table 2: Allosteric Regulators of SIRT1 Activity

RegulatorBinding SiteEffect on ActivityStructural Mechanism
CTR (Autoinhibitory)Hydrophobic surface of Rossmann fold domainInhibition (≈3-fold reduction)Steric hindrance of NAD⁺ binding; stabilization of open conformation
AROS (Activator)N-terminal domainActivation (≈2-fold increase)Induces conformational change enhancing substrate affinity
DBC1 (Inhibitor)Catalytic domainInhibition (≈5-fold reduction)Displaces NAD⁺ through competitive binding
SIRT1 Activators (STACs)N-terminal domain/catalytic core interfaceSubstrate-dependent activationStabilizes closed conformation; enhances substrate binding affinity

Conformational Plasticity in Substrate Recognition and Binding

SIRT1 exhibits remarkable conformational flexibility that governs substrate recognition and catalytic efficiency. Structural comparisons between the apo state (open conformation) and substrate-bound state (closed conformation) reveal a pronounced rigid-body movement of the small zinc-binding domain relative to the larger Rossmann fold domain. This transition involves a rotation of approximately 25°, accompanied by a 15 Å displacement of key residues in the substrate-binding cleft [1] [8]. The transition from open to closed conformation creates a hydrophobic tunnel that accommodates the acetyl-lysine side chain and completely encapsulates the cofactor and substrate within the enzyme interior, shielding the active site from solvent [1].

Substrate binding specificity is governed by sequence recognition beyond the acetyl-lysine residue. Structural studies with pseudo-substrate peptides reveal that hydrophobic residues at the +1 position relative to acetyl-lysine contribute significantly to binding affinity through interactions with a hydrophobic pocket formed by residues Phe414, Phe415, and Tyr445 [1]. This explains the differential activation of SIRT1 by synthetic activators (STACs) toward specific substrates containing hydrophobic residues at key positions, as these residues mimic the function of fluorophores (AMC or TAMRA) used in screening assays [3].

The N-terminal domain (residues 1-243), while largely disordered, plays a crucial role in modulating conformational transitions. Molecular dynamics simulations demonstrate that the N-terminal domain samples various orientations relative to the catalytic core, ranging from "open" states (4.3 nm separation) to "closed" states where it directly contacts the catalytic domain [3] [6]. In the closed conformation, specific interactions form between Glu230 of the N-terminal domain and Arg446 of the catalytic domain, creating a structural bridge that stabilizes the catalytically competent conformation [3]. This conformational equilibrium is regulated by post-translational modifications, with phosphorylation at Thr522 preventing aggregation and maintaining the monomeric, catalytically active state [10].

Table 3: Conformational States of SIRT1 and Functional Implications

Conformational StateStructural FeaturesSubstrate/Effector BindingCatalytic Activity
Open Apo StateZinc-binding domain rotated ≈25° away from Rossmann fold; solvent-exposed active siteLow affinity for both NAD⁺ and peptide substratesBasal activity
Closed Substrate-Bound StateDomains closed around substrates; hydrophobic tunnel encapsulating acetyl-lysineHigh-affinity binding of NAD⁺ and peptide substratesMaximum catalytic efficiency
CTR-Stabilized StateIntermediate conformation; partial closure inhibited by CTR bindingImpaired NAD⁺ access due to steric hindrance≈30% of maximal activity
Phosphorylated State (pT522)Monomeric conformation; reduced aggregation tendencyEnhanced substrate accessibility and turnoverStress-induced activation

The hydrophobic tunnel that accommodates the acetyl-lysine side chain exhibits plasticity that accommodates different acyl modifications, explaining SIRT1's ability to process diverse post-translational modifications including succinyl, malonyl, and glutaryl groups [7]. Molecular dynamics simulations further reveal that substrate binding occurs through an induced-fit mechanism, with the peptide backbone adopting an extended β-conformation that positions the acetyl-lysine side chain toward the catalytic center [3]. This conformational plasticity enables SIRT1 to recognize structurally diverse protein substrates while maintaining catalytic specificity for the acetyl-lysine moiety.

The development of SIRT1 inhibitors like SIRT-IN-1 exploits these structural dynamics by targeting the conformational transitions essential for catalytic activity. These compounds bind at the interface between the catalytic core and regulatory domains, stabilizing inactive conformations and preventing the structural rearrangements required for efficient deacetylation [1] [7]. Understanding these conformational equilibria provides critical insights for designing isoform-specific sirtuin modulators with therapeutic potential.

Properties

Product Name

SIRT-IN-1

IUPAC Name

4-[4-[2-(2,2-dimethylpropanoylamino)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide

Molecular Formula

C19H27N5O2S

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C19H27N5O2S/c1-19(2,3)18(26)21-7-4-12-5-8-24(9-6-12)17-15-13(22-11-23-17)10-14(27-15)16(20)25/h10-12H,4-9H2,1-3H3,(H2,20,25)(H,21,26)

InChI Key

NSPKBHVNVJWICU-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N

Canonical SMILES

CC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N

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